10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine
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Overview
Description
10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their unique structural properties and have been widely studied for their potential applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a phenoxazine core with a pyridin-4-yl substituent, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromopyridine with phenoxazine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-yl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of phenoxazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phenoxazine derivatives.
Substitution: Formation of substituted phenoxazine derivatives with various functional groups attached to the pyridin-4-yl moiety.
Scientific Research Applications
10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Mechanism of Action
The mechanism of action of 10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its photophysical properties enable it to generate reactive oxygen species upon light irradiation, which can induce oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine substituents.
Tris[4-(pyridin-4-yl)phenyl]amine: A tripodal molecule with pyridine substituents, known for its charge-transfer properties.
5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin: A porphyrin derivative with multiple pyridine substituents, used in metal-organic frameworks.
Uniqueness
10-(4-(pyridin-4-yl)phenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct photophysical properties and chemical reactivity. Its ability to intercalate into DNA and generate reactive oxygen species upon light irradiation makes it a valuable compound for biological and medical applications.
Properties
Molecular Formula |
C23H16N2O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
10-(4-pyridin-4-ylphenyl)phenoxazine |
InChI |
InChI=1S/C23H16N2O/c1-3-7-22-20(5-1)25(21-6-2-4-8-23(21)26-22)19-11-9-17(10-12-19)18-13-15-24-16-14-18/h1-16H |
InChI Key |
LCIYIELMJRWHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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